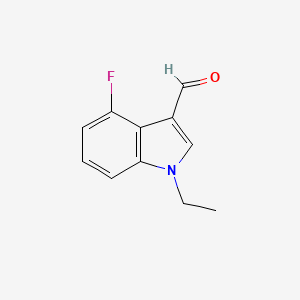
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Reaction Conditions: The initial step involves the formation of an intermediate through a condensation reaction, followed by cyclization to form the indole ring
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Techniques like continuous flow synthesis can be employed for large-scale production.
化学反応の分析
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include 1-Ethyl-4-fluoro-1H-indole-3-carboxylic acid, 1-Ethyl-4-fluoro-1H-indole-3-methanol, and various substituted indoles.
科学的研究の応用
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multicomponent reactions to generate complex molecules.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
1-Ethyl-4-fluoro-1H-indole-3-carbaldehyde can be compared with other similar compounds such as:
1H-Indole-3-carbaldehyde: Lacks the ethyl and fluoro substituents, leading to different chemical and biological properties.
4-Fluoro-1H-indole-3-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and applications.
1-Ethyl-1H-indole-3-carbaldehyde: Lacks the fluoro substituent, which can influence its chemical behavior and biological activity.
特性
分子式 |
C11H10FNO |
|---|---|
分子量 |
191.20 g/mol |
IUPAC名 |
1-ethyl-4-fluoroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)11-9(12)4-3-5-10(11)13/h3-7H,2H2,1H3 |
InChIキー |
DPPNGHLVJYVFJC-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=C1C=CC=C2F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)

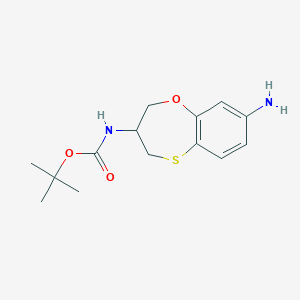
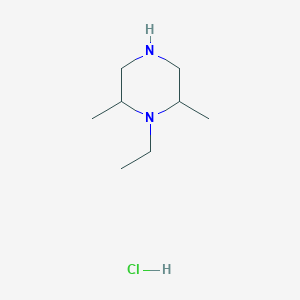

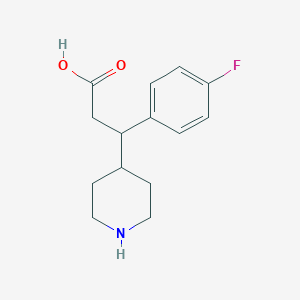

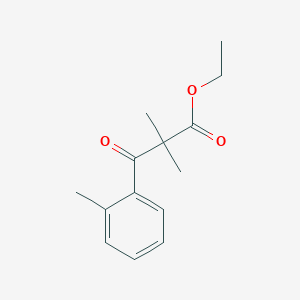
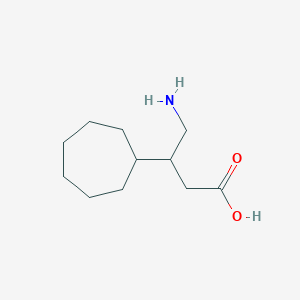

![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)

![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)
